![molecular formula C18H29NO2 B11968045 Acetamide, N-[2-(decyloxy)phenyl]- CAS No. 55792-67-1](/img/structure/B11968045.png)
Acetamide, N-[2-(decyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamida, N-[2-(deciloxi)fenil]-: es un compuesto orgánico con la fórmula molecular C18H29NO2. Es un derivado de la acetamida, donde el átomo de hidrógeno del grupo amida es reemplazado por un grupo 2-(deciloxi)fenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Acetamida, N-[2-(deciloxi)fenil]- generalmente implica la reacción de 2-(deciloxi)anilina con anhídrido acético. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El esquema general de la reacción es el siguiente:
Materiales de partida: 2-(deciloxi)anilina y anhídrido acético.
Condiciones de reacción: La reacción se suele llevar a cabo en presencia de un catalizador, como la piridina, a una temperatura de alrededor de 60-70 °C.
Formación del producto: La reacción produce Acetamida, N-[2-(deciloxi)fenil]- como producto principal.
Métodos de producción industrial: En un entorno industrial, la producción de Acetamida, N-[2-(deciloxi)fenil]- se puede escalar utilizando condiciones de reacción similares. El proceso implica el uso de grandes reactores y el control preciso de la temperatura y el tiempo de reacción para asegurar un alto rendimiento y pureza del producto.
Análisis De Reacciones Químicas
Tipos de reacciones: Acetamida, N-[2-(deciloxi)fenil]- experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar aminas u otros derivados reducidos.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Las reacciones de sustitución electrófila generalmente requieren reactivos como ácido nítrico (HNO3) para la nitración o bromo (Br2) para la bromación.
Principales productos formados:
Oxidación: Formación de compuestos fenólicos o quinonas.
Reducción: Formación de aminas u otros derivados reducidos.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
Acetamida, N-[2-(deciloxi)fenil]- tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos y formulaciones farmacéuticas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Acetamida, N-[2-(deciloxi)fenil]- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede interactuar con enzimas o receptores, lo que lleva a la modulación de su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas, ejerciendo así sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
Acetanilida: Un análogo donde el grupo deciloxi se reemplaza por un átomo de hidrógeno.
N-Fenilacetamida: Estructura similar pero carece del sustituyente deciloxi.
Derivados de cloroacetamida: Compuestos con funcionalidad amida similar pero diferentes sustituyentes en el anillo fenilo.
Singularidad: Acetamida, N-[2-(deciloxi)fenil]- es única debido a la presencia del grupo deciloxi, que imparte propiedades químicas y físicas distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde se desean tales propiedades.
Propiedades
Número CAS |
55792-67-1 |
|---|---|
Fórmula molecular |
C18H29NO2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-(2-decoxyphenyl)acetamide |
InChI |
InChI=1S/C18H29NO2/c1-3-4-5-6-7-8-9-12-15-21-18-14-11-10-13-17(18)19-16(2)20/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,19,20) |
Clave InChI |
GLONCTNTZAIAPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)
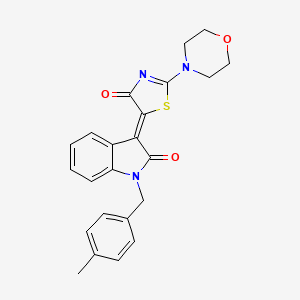
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)
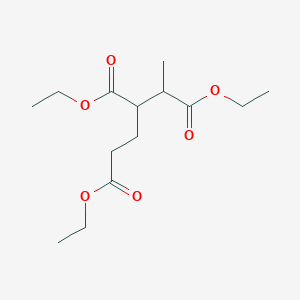

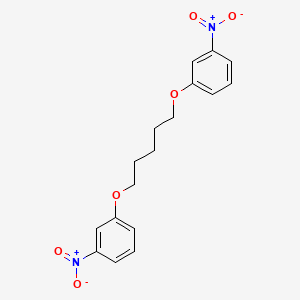
![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)


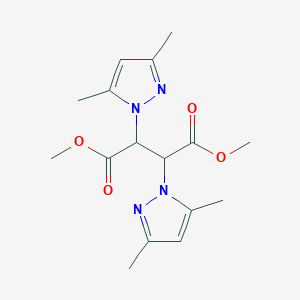
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
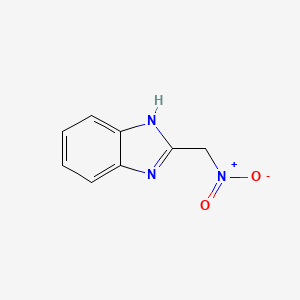
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968035.png)
